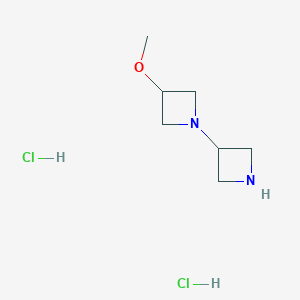

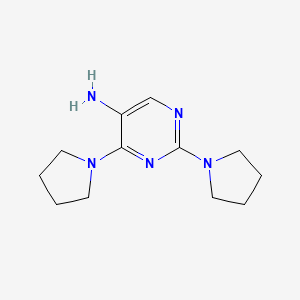

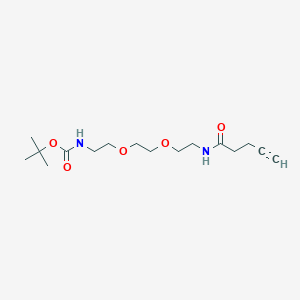

2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine

Vue d'ensemble

Description

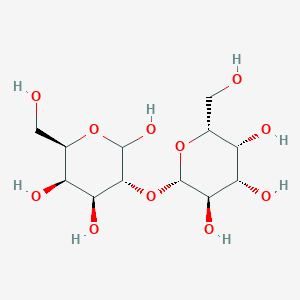

“2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Molecular Structure Analysis

The pyrrolidine ring is one of the significant features of “2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine”. This ring is characterized by the stereogenicity of carbons, which means that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique

Synthesis and Characterization

- 2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine has been utilized in the synthesis and characterization of stable betainic pyrimidinaminides. These compounds are formed through nucleophilic substitution on trichloropyrimidines, indicating their potential in heterocyclic chemistry and synthesis of complex molecules (Schmidt, 2002).

Chemical Synthesis Techniques

- This compound plays a role in the development of methods for synthesizing pyrrolidin-1-ylpyrimidines, showcasing its utility in creating diverse pyrimidine derivatives with potential pharmaceutical applications (Smolobochkin et al., 2019).

Molecular Design and Drug Discovery

- In the field of molecular design and drug discovery, derivatives of 2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine have been investigated for their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, highlighting their potential in Alzheimer's disease research (Mohamed et al., 2011).

Metabolic Studies and Dipeptidyl Peptidase IV Inhibition

- Studies on related pyrimidine derivatives have shown their application in metabolic studies and as dipeptidyl peptidase IV inhibitors, which are significant for type 2 diabetes treatment (Ammirati et al., 2009).

Heterocyclic Compound Synthesis

- Its use in the synthesis of highly substituted dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones demonstrates its versatility in heterocyclic compound synthesis, which is crucial for creating new molecules with varied biological activities (Xiang et al., 2011).

Biotransformation Studies

- Research on biotransformation of β-secretase inhibitors, including the study of pyrimidine ring modifications, has utilized derivatives of this compound to understand metabolic pathways in drug development (Lindgren et al., 2013).

Aerobic Oxidation Catalysis

- The compound has been implicated in the aerobic oxidation of cyclic amines to lactams, catalyzed by ceria-supported nanogold, a process important in chemical feedstock production (Dairo et al., 2016).

Role in Antimicrobial Activity Studies

- Pyrimidine salts derived from 2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine have been synthesized and evaluated for their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Mallikarjunaswamy et al., 2013).

Mécanisme D'action

- The primary target of 2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine is crucial for its pharmacological effects. Unfortunately, specific information about the exact target remains limited in the available literature .

- However, we can explore related pyrrolidine derivatives to gain insights. Pyrrolidine-containing compounds often exhibit significant pharmacological activity. For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1, modulators of the insulin-like growth factor 1 receptor, and inhibitors of various enzymes .

Target of Action

Pharmacokinetics (ADME)

- Information on absorption is not available for this compound . Volume of distribution data is also lacking . No specific metabolic pathways have been reported. Similarly, excretion details are not known. The compound’s ADME properties significantly influence its bioavailability, but we lack specific data.

Propriétés

IUPAC Name |

2,4-dipyrrolidin-1-ylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5/c13-10-9-14-12(17-7-3-4-8-17)15-11(10)16-5-1-2-6-16/h9H,1-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCFAMWWRAFSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2N)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[2-(Diethylamino)ethoxy]-3-iodophenyl][2-(1-hydroxybutyl)-3-benzofuranyl]-methanone](/img/structure/B1434554.png)

![1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene](/img/structure/B1434557.png)

![Cyclopenta[fg]tetracene-1,2-dione](/img/structure/B1434565.png)